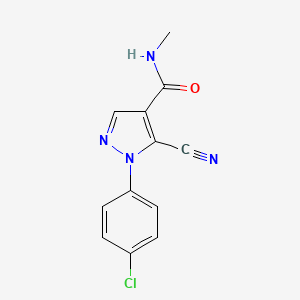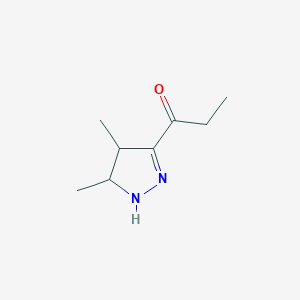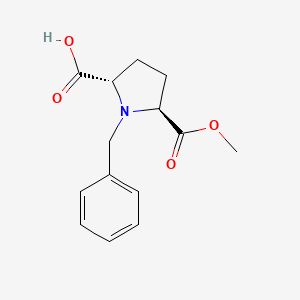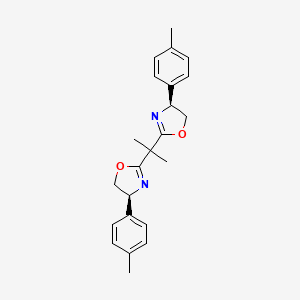
(Z)-1-(3-Methoxyisoxazol-5-yl)ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(3-Methoxyisoxazol-5-yl)ethanone oxime is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-Methoxyisoxazol-5-yl)ethanone oxime typically involves the formation of the isoxazole ring followed by the introduction of the oxime group. One common method involves the bromination of dimethyl fumarate under photoflow conditions to form methyl 3-hydroxyisoxazole-5-carboxylate. This intermediate is then methylated, reduced, and subjected to various other reactions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1-(3-Methoxyisoxazol-5-yl)ethanone oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine or other functional groups.
Substitution: The methoxy group and other substituents on the isoxazole ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
(Z)-1-(3-Methoxyisoxazol-5-yl)ethanone oxime has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals and bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Z)-1-(3-Methoxyisoxazol-5-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The isoxazole ring can also participate in various chemical reactions, contributing to the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methoxyisoxazol-5-yl)propanoic acid: This compound shares the isoxazole ring structure but has a different functional group, leading to different chemical properties and applications.
Methyl 3-hydroxyisoxazole-5-carboxylate: Another related compound used as an intermediate in the synthesis of various isoxazole derivatives.
Uniqueness
(Z)-1-(3-Methoxyisoxazol-5-yl)ethanone oxime is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its oxime group provides additional reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H8N2O3 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
(NZ)-N-[1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H8N2O3/c1-4(7-9)5-3-6(10-2)8-11-5/h3,9H,1-2H3/b7-4- |
Clave InChI |
LXIAYJGIJKDHHJ-DAXSKMNVSA-N |
SMILES isomérico |
C/C(=N/O)/C1=CC(=NO1)OC |
SMILES canónico |
CC(=NO)C1=CC(=NO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(Aminomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12869845.png)

![N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide](/img/structure/B12869862.png)
![Isoxazolo[5,4-B]pyridine](/img/structure/B12869864.png)
![2-Aminobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12869867.png)


